molecular formula C13H16N2O2 B12983317 Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B12983317
M. Wt: 232.28 g/mol
InChI Key: PXIWMLLVPCKRDY-UHFFFAOYSA-N
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Description

Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate is a chemical compound with the molecular formula C13H16N2O2. It is known for its unique bicyclic structure, which includes a diazabicycloheptane ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate typically involves the reaction of benzylamine with a suitable diazabicycloheptane precursor. One common method includes the use of benzyl chloroformate as a reagent, which reacts with the diazabicycloheptane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, and the reaction mixture is stirred at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Scientific Research Applications

Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors, thereby modulating various biochemical pathways. The diazabicycloheptane ring structure plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate
  • Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride

Uniqueness

This compound is unique due to its specific benzyl group, which imparts distinct chemical and biological properties compared to its analogs. The presence of the benzyl group can influence the compound’s solubility, reactivity, and interaction with biological targets .

Biological Activity

Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclic framework that incorporates two nitrogen atoms, contributing to its unique chemical properties. The molecular formula is C13H17N2O2C_{13}H_{17}N_2O_2 with a molecular weight of approximately 249.29 g/mol. Its structural characteristics allow it to interact with various biological targets, which is pivotal for its pharmacological applications.

While specific mechanisms of action for this compound have not been fully elucidated, it is believed to interact with neurotransmitter receptors and enzymes due to its structural similarities with known bioactive compounds. The presence of the bicyclic system may enhance its binding affinity to these targets, potentially modulating their activity.

Antitumor Activity

Recent studies have demonstrated the potential antitumor activity of derivatives related to this compound. For instance, compounds synthesized from this framework have shown significant antiproliferative effects on various cancer cell lines, including:

  • Cervical cancer (CaSki)
  • Breast cancer (MDA-MB-231)
  • Lung cancer (SK-Lu-1)

In vitro assays revealed that certain derivatives exhibited IC50 values indicating effective inhibition of cell growth without inducing necrosis in healthy cells, suggesting a selective cytotoxic profile .

Neuropharmacological Effects

The compound's analogs are being explored for their neuropharmacological properties, particularly as potential treatments for neurological disorders. Preliminary research indicates that these compounds may influence neurotransmitter systems, although detailed investigations are ongoing.

Synthesis and Evaluation

A notable study focused on synthesizing various derivatives of 2,5-diazabicyclo[4.1.0]heptane and evaluating their biological activities . The synthesized compounds were assessed for their antiproliferative effects against different cancer cell lines, revealing promising candidates for further development.

CompoundCell LineIC50 Value (µM)Mechanism of Action
9eCaSki12Induces apoptosis via caspase pathway
9eMDA-MB-23115Selective toxicity towards tumor cells
9eSK-Lu-118Modulates cell cycle progression

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

InChI

InChI=1S/C13H16N2O2/c16-13(15-7-6-14-11-8-12(11)15)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2

InChI Key

PXIWMLLVPCKRDY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2CC2N1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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